1h-Pyrazole-3-carboximidamide
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Overview
Description
1H-Pyrazole-3-carboximidamide is a heterocyclic compound that features a pyrazole ring bonded to a carboximidamide group. This compound is known for its versatility in various chemical reactions and its applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
1H-Pyrazole-3-carboximidamide can be synthesized through several methods. One common synthetic route involves the reaction of pyrazole with cyanamide, followed by crystallization from the reaction mixture . Another method involves the cyclization of hydrazine with carbonyl compounds under specific conditions . Industrial production methods often utilize these synthetic routes due to their efficiency and cost-effectiveness.
Chemical Reactions Analysis
1H-Pyrazole-3-carboximidamide undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include hydrazine monohydrate, aromatic aldehydes, and terminal alkynes . Major products formed from these reactions are various substituted pyrazoles, which have significant applications in medicinal chemistry and drug synthesis .
Scientific Research Applications
1H-Pyrazole-3-carboximidamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The pyrazole ring structure allows it to interact with various biological molecules, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
1H-Pyrazole-3-carboximidamide can be compared with other similar compounds, such as:
1H-Pyrazole-1-carboxamidine: This compound has a similar structure but differs in the position of the carboximidamide group.
3-Amino-N’-hydroxy-1H-pyrazole-4-carboximidamide: This compound features an additional amino and hydroxy group, which alters its chemical properties and applications.
The uniqueness of this compound lies in its specific structural configuration, which provides distinct reactivity and functionality compared to its analogs .
Properties
Molecular Formula |
C4H6N4 |
---|---|
Molecular Weight |
110.12 g/mol |
IUPAC Name |
1H-pyrazole-5-carboximidamide |
InChI |
InChI=1S/C4H6N4/c5-4(6)3-1-2-7-8-3/h1-2H,(H3,5,6)(H,7,8) |
InChI Key |
WBNTUGPRADFXAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1)C(=N)N |
Origin of Product |
United States |
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